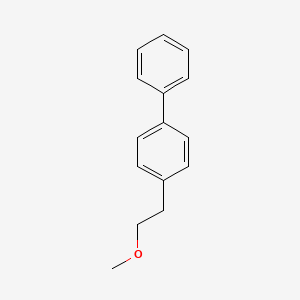

4-(2-Methoxyethyl)-1,1'-biphenyl

Description

BenchChem offers high-quality 4-(2-Methoxyethyl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyethyl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84892-37-5 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-4-phenylbenzene |

InChI |

InChI=1S/C15H16O/c1-16-12-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |

InChI Key |

VRFZYLKAQMPIHT-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

CAS number for 4-(2-Methoxyethyl)biphenyl derivatives

Technical Guide: 4-(2-Methoxyethyl)biphenyl Scaffolds & Functional Derivatives

Part 1: Executive Technical Summary

The 4-(2-Methoxyethyl)biphenyl scaffold represents a specialized structural motif often utilized in the design of mesogenic cores for Liquid Crystals (LCs) and as a lipophilic linker in medicinal chemistry.[1] Unlike commodity chemicals like Ethanol or Toluene, this specific ether is rarely available as a bulk catalog item with a single, universal CAS number for all its derivatives.

Instead, this guide focuses on the primary precursor (CAS 37729-18-3) and the synthetic logic required to generate the target ether and its 4'-substituted derivatives.[1] The "methoxyethyl" tail provides a flexible, polarizable terminus that influences the nematic-to-isotropic transition temperatures in LC mixtures, distinct from standard alkyl tails.[1]

Core Identity & CAS Strategy

| Compound Class | Chemical Structure | Primary CAS Number | Availability |

| Primary Precursor | 2-(4-Biphenylyl)ethanol | 37729-18-3 | High (Sigma, TCI, Combi-Blocks) |

| Phenolic Precursor | 4-(2-Methoxyethyl)phenol | 56718-71-9 | Medium (Specialty Vendors) |

| Target Ether | 4-(2-Methoxyethyl)biphenyl | Not Index-Standard | Synthesized In-Situ |

| LC Derivative | 4'-Cyano-4-(2-methoxyethyl)biphenyl | Custom Synthesis | Via Suzuki Coupling |

Critical Note: Do not confuse the target with 4-Methoxybiphenyl (CAS 613-37-6) , which lacks the ethyl spacer.[1] The ethyl spacer is critical for the conformational flexibility required in mesogenic applications.

Part 2: Synthetic Logic & Causality

To access 4-(2-Methoxyethyl)biphenyl derivatives, direct procurement is often impossible.[1] The industry standard is to synthesize the ether tail first or last, depending on the sensitivity of the 4'-position.

Pathway A: The "Tail-First" Approach (Recommended)

This method modifies the commercially available alcohol (CAS 37729-18-3) before functionalizing the other ring.[1] This is preferred for stability.[2]

-

Starting Material: 2-(4-Biphenylyl)ethanol (CAS 37729-18-3).[1]

-

Transformation: Williamson Ether Synthesis (Methylation).

-

Result: 4-(2-Methoxyethyl)biphenyl.[1]

-

Derivatization: Electrophilic Aromatic Substitution (Bromination) at the 4'-position to create a handle for cross-coupling.[1]

Pathway B: The "Head-First" Approach (Convergent)

Used when the biphenyl core is built via Suzuki coupling.[1]

-

Starting Material: 4-(2-Methoxyethyl)phenol (CAS 56718-71-9).[1][3][4][5]

-

Activation: Convert Phenol to Triflate (-OTf).

-

Coupling: React with Phenylboronic acid derivatives.

Part 3: Detailed Experimental Protocols

Protocol 1: Methylation of 2-(4-Biphenylyl)ethanol

Objective: Synthesize the core 4-(2-Methoxyethyl)biphenyl scaffold from CAS 37729-18-3.[1]

Reagents:

-

2-(4-Biphenylyl)ethanol (1.0 eq)[1]

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

-

Iodomethane (MeI) (1.2 eq)[1]

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve 2-(4-Biphenylyl)ethanol in anhydrous THF (0.2 M concentration). Cool to 0°C.[6] -

Deprotonation: Add NaH portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C, then 30 minutes at Room Temperature (RT) to ensure complete formation of the alkoxide.

-

Alkylation: Cool back to 0°C. Add Iodomethane dropwise. The solution may become cloudy as Sodium Iodide (NaI) precipitates.

-

Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The alcohol spot (

) should disappear, replaced by the less polar ether spot ( -

Quench: Carefully add saturated aqueous

to quench excess NaH. -

Workup: Extract with Diethyl Ether (

). Wash combined organics with Brine, dry over -

Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Self-Validation Check:

-

1H NMR (CDCl3): Look for the disappearance of the broad -OH singlet.[1] The ethyl chain protons should shift slightly upfield. The new methoxy singlet should appear at

ppm.

Protocol 2: 4'-Functionalization (Bromination)

Objective: Create a reactive handle for LC derivatives.

Reagents:

-

4-(2-Methoxyethyl)biphenyl (from Protocol 1)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Acetonitrile (ACN)[1]

Methodology:

-

Dissolve the ether in ACN.

-

Add NBS in one portion at RT.

-

Stir in the dark (to prevent benzylic bromination) for 12 hours.

-

Why this works: The methoxyethyl group is a weak activator/director, but the biphenyl system directs electrophiles primarily to the para position of the least sterically hindered ring (the 4'-position).[1]

Part 4: Visualization of Synthetic Architecture

The following diagram illustrates the decision matrix for synthesizing these derivatives, highlighting the critical branching points based on commercial availability.

Figure 1: Synthetic flowchart for accessing 4-(2-Methoxyethyl)biphenyl derivatives.[1] Green nodes indicate commercially available starting materials.[1]

Part 5: Applications & Physical Properties

Liquid Crystal (LC) Design

In LC mixtures, the methoxyethyl tail serves a specific function compared to standard alkyl tails:

-

Dipole Moment: The oxygen atom introduces a lateral dipole, which can suppress smectic phases in favor of the desired nematic phase.

-

Flexibility: The ethylene spacer (-CH2CH2-) decouples the core from the terminal dipole, lowering the melting point.[1]

Comparison of Tail Effects:

| Tail Structure | Phase Behavior Impact | Typical Application |

| n-Alkyl (-C5H11) | High transition temp, stable Smectic/Nematic | Standard Displays (TN-LCD) |

| Alkoxy (-OC5H11) | Higher viscosity, higher clearing point | High-Temp Displays |

| Methoxyethyl (-CH2CH2OMe) | Lower melting point, increased solubility | Low-Temp Mixtures / Eutectics |

Pharmaceutical Intermediates

The scaffold is structurally related to Metoprolol impurities and specific biphenyl-based NSAID linkers.[1] The CAS 56718-71-9 (Phenol) is explicitly listed as a Metoprolol impurity standard [1].[1][7]

References

-

Thermo Scientific Chemicals . "4-(2-Methoxyethyl)phenol, 98%".[1][4][7] Fisher Scientific Catalog. Accessed February 16, 2026. [1]

-

National Institutes of Health (NIH) . "1-(4-Biphenylyl)ethanol (CAS 37729-18-3) - Compound Summary".[1] PubChem. Accessed February 16, 2026. [1]

-

ChemicalBook . "Biphenyl-4-Ethanol Properties and CAS 37729-18-3". ChemicalBook Database. Accessed February 16, 2026.

-

MDPI . "Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives". Molecules, 2021.[8] [1]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(2-Methoxyethyl)phenol | C9H12O2 | CID 92516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(2-Methoxyethyl)phenol, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-(2-Methoxyethyl)phenol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-Methoxyethyl)-1,1'-biphenyl: Physicochemical Profiling and Synthetic Architectures

Executive Summary

4-(2-Methoxyethyl)-1,1'-biphenyl (Formula: C₁₅H₁₆O; MW: 212.29 Da) represents a specialized class of lipophilic ethers utilized in medicinal chemistry as a non-polar pharmacophore and in materials science as a mesogenic core for liquid crystals. Characterized by a biphenyl scaffold with a flexible methoxyethyl tail, this molecule offers a balance of aromatic rigidity and alkyl chain flexibility, making it a valuable probe for membrane permeability studies and hydrophobic binding pockets.

This technical guide outlines the physicochemical identity, robust synthetic pathways (focusing on Suzuki-Miyaura cross-coupling), and analytical characterization required for the development of this compound.

Part 1: Chemical Identity & Physicochemical Properties

The molecule consists of a biphenyl core substituted at the 4-position with a 2-methoxyethyl group. This structural motif serves as a bioisostere for longer alkyl chains, introducing a dipole moment via the ether oxygen while maintaining overall lipophilicity.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| IUPAC Name | 4-(2-Methoxyethyl)-1,1'-biphenyl | |

| Molecular Formula | C₁₅H₁₆O | |

| Molecular Weight | 212.29 g/mol | Calculated |

| Precursor CAS | 60835-90-7 | Refers to 1-bromo-4-(2-methoxyethyl)benzene |

| Predicted LogP | 4.2 ± 0.4 | High Lipophilicity |

| H-Bond Acceptors | 1 | Ether Oxygen |

| H-Bond Donors | 0 | |

| Rotatable Bonds | 4 | Biphenyl bond + Ethyl chain |

| Predicted MP | 35–45 °C | Likely low-melting solid or oil |

Part 2: Synthetic Architectures

To ensure high purity and regioselectivity, the Suzuki-Miyaura Cross-Coupling is the preferred synthetic route over direct alkylation (Friedel-Crafts), which often suffers from poly-substitution and isomer mixtures.

Strategy A: Convergent Synthesis (Recommended)

This route utilizes 1-bromo-4-(2-methoxyethyl)benzene (CAS 60835-90-7) as the electrophile and phenylboronic acid as the nucleophile. This approach guarantees the position of the ethyl chain before the biphenyl bond is formed.

Reaction Scheme:

Strategy B: Linear Synthesis (Alternative)

This route involves the methylation of 4-biphenylethanol . While direct, the starting material is less commercially ubiquitous than the brominated precursors used in Strategy A.

Visualization: Synthetic Workflow (Suzuki Coupling)

Figure 1: Step-by-step workflow for the convergent synthesis of the target molecule via Suzuki coupling.

Part 3: Detailed Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-(2-methoxyethyl)benzene

Objective: Synthesize 4-(2-methoxyethyl)-1,1'-biphenyl with >98% purity.

Materials:

-

Electrophile: 1-Bromo-4-(2-methoxyethyl)benzene [CAS 60835-90-7] (1.0 eq).

-

Nucleophile: Phenylboronic acid (1.2 eq).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) — Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Procedure:

-

Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water) and sparge with Nitrogen or Argon for 15 minutes. Causality: Removal of dissolved oxygen prevents homocoupling of the boronic acid and deactivation of the Pd(0) species.

-

Loading: Add the bromide, phenylboronic acid, and base to the vial. Add the Pd catalyst last.

-

Reaction: Seal the vessel and heat to 90°C with vigorous stirring. Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes). The starting bromide should be consumed within 4–12 hours.

-

Quench & Extraction: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via silica gel flash chromatography.

-

Gradient: 0% to 10% Ethyl Acetate in Hexanes.

-

Note: The product is non-polar; expect early elution (Rf ~0.6-0.7 in 10% EtOAc).

-

Part 4: Analytical Characterization

To validate the structure, the following spectroscopic signals must be confirmed. The molecule lacks acidic protons, simplifying the NMR profile.

^1H-NMR (400 MHz, CDCl₃) Expectations

-

Aromatic Region (7.2 – 7.6 ppm):

-

Multiplet (9H): Overlapping signals from the biphenyl core. Look for the characteristic doublet of doublets for the para-substituted ring and the multiplet for the unsubstituted phenyl ring.

-

-

Alkyl Linker (2.8 – 3.7 ppm):

-

Triplet (~2.9 ppm, 2H, J=7Hz): Benzylic protons (-Ar-CH ₂-).

-

Triplet (~3.6 ppm, 2H, J=7Hz): Ether protons (-CH ₂-O-).

-

-

Methoxy Group (3.4 ppm):

-

Singlet (3H): Sharp singlet for the terminal methyl ether (-OCH ₃).

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): 212 m/z.

-

Fragmentation: Look for a loss of the methoxyethyl group (M - 59) or cleavage of the benzyl bond (M - 45).

Part 5: Applications & Pharmacological Potential[2]

Medicinal Chemistry (Bioisosterism)

The 2-methoxyethyl group is a classic amphiphilic tail . Unlike a pure propyl chain (highly lipophilic), the ether oxygen introduces a hydrogen bond acceptor. This modification:

-

Reduces LogP slightly compared to the propyl analog.

-

Improves metabolic stability against P450 oxidation at the benzylic position (steric/electronic effects).

-

Increases solubility in aqueous media while retaining membrane permeability.

Liquid Crystal Engineering

Biphenyls are the "fruit fly" of liquid crystal research. The 4-(2-methoxyethyl) derivative serves as a low-melting mesogen . The flexible tail disrupts crystal packing, lowering the melting point and potentially expanding the nematic phase range when copolymerized with rigid rod-like structures.

Visualization: Purification Decision Tree

Figure 2: Decision logic for isolating the lipophilic ether product.

References

-

PubChem. (2025).[1][2][3] 1-Bromo-4-(2-methoxyethyl)benzene (CAS 60835-90-7).[2][4] National Library of Medicine. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

- 1. 4-[2-Cyanoethyl]-4'-methoxy-biphenyl | C16H15NO | CID 21451920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-(2-methoxyethyl)benzene | C9H11BrO | CID 21995717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2-ethyl-4-methoxybenzene | C9H11BrO | CID 12386619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

Technical Guide: Novel Biphenyl Derivatives for High-Birefringence Liquid Crystal Mesogens

Strategic Molecular Design: Beyond the Cyanobiphenyl Standard

The biphenyl core remains the workhorse of liquid crystal (LC) chemistry due to its chemical stability and rigid rod-like (calamitic) geometry.[1] However, the classic 4-alkyl-4'-cyanobiphenyls (e.g., 5CB) are limited by moderate birefringence (

This guide focuses on laterally fluorinated isothiocyanato-biphenyls . These derivatives represent a critical evolution in LC design:

-

Isothiocyanate (-NCS) Terminus: Extends

-conjugation more effectively than cyano groups, significantly boosting birefringence ( -

Lateral Fluorination: Introduction of fluorine atoms at the 3 or 3' positions creates a steric disruption that suppresses highly ordered smectic phases (which are undesirable for fast switching) and lowers the melting point, enabling room-temperature nematic ranges without sacrificing the dielectric anisotropy (

).

Structure-Property Logic

The design follows a strict causality chain:

-

Rigid Core: Biphenyl (chemically stable, UV resistant).

-

Lateral Substituent (F):

Melting Point, -

Terminal Group (NCS):

Birefringence,

Synthetic Architecture: Pd-Catalyzed Cross-Coupling

We utilize a convergent Suzuki-Miyaura cross-coupling protocol.[1] This pathway is preferred over Friedel-Crafts acylation for novel derivatives because it tolerates sensitive functional groups and allows late-stage diversification of the biphenyl core.

Graphviz: Synthesis Workflow

The following diagram outlines the critical path for synthesizing a 4'-alkyl-3-fluoro-4-isothiocyanatobiphenyl.

Caption: Convergent synthesis route for high-birefringence isothiocyanate biphenyl mesogens via Suzuki coupling.

Detailed Experimental Protocol: 4'-Pentyl-3-fluoro-4-isothiocyanatobiphenyl

Pillar of Trust: This protocol includes mandatory "Stop/Go" validation checkpoints to prevent wasted precursors.

Step 1: Suzuki-Miyaura Coupling[1]

-

Reagents: Charge a 3-neck flask with 4-bromo-2-fluoroaniline (1.0 eq), 4-pentylphenylboronic acid (1.2 eq), and

(3 mol%). -

Solvent System: Add a degassed mixture of Toluene:Ethanol (4:1) and 2M aqueous

(2.0 eq). Expert Insight: Ethanol is crucial here to solubilize the boronic acid and facilitate the transmetallation step. -

Reaction: Reflux under

atmosphere for 12 hours. -

Validation (Stop/Go): Perform Thin Layer Chromatography (TLC) (Hexane/EtOAc 8:2). The starting bromide spot (

) must disappear. If visible, add 1 mol% catalyst and reflux for 2 more hours. -

Workup: Extract with ethyl acetate, wash with brine, dry over

. Purify via silica gel column chromatography.

Step 2: Isothiocyanation (The Thiophosgene Route)

Safety Note: Thiophosgene is highly toxic. Work in a high-performance fume hood.

-

Preparation: Dissolve the amine intermediate (from Step 1) in

. Add solid -

Addition: Cool to 0°C. Add thiophosgene (1.2 eq) dropwise.

-

Completion: Stir at room temperature for 4 hours.

-

Validation: FTIR analysis of an aliquot. Look for the appearance of the strong, broad -NCS stretch at ~2100 cm⁻¹ and disappearance of N-H stretches.

-

Purification: Recrystallize from ethanol/hexane to ensure high resistivity (crucial for LC display performance).

Characterization & Phase Identification[3][4][5][6]

Proper identification of mesophases (Nematic vs. Smectic) is non-negotiable. We employ a dual-validation system using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[3][4]

Graphviz: Phase Identification Logic

Caption: Logic flow for distinguishing Nematic and Smectic phases using thermal and optical data.

Protocol Standards

-

DSC: Run three cycles (Heat-Cool-Heat) to erase thermal history. Record phase transition temperatures from the second heating scan.

-

POM: Observe texture on cooling from the isotropic phase. A "flashing" phenomenon upon mechanical stress indicates a Nematic phase; rigid focal conic domains indicate Smectic.

Comparative Performance Data

The table below contrasts the classic 5CB with our target fluorinated isothiocyanate derivative (Target-F-NCS).

| Property | 5CB (Reference) | Target-F-NCS (Novel) | Impact Analysis |

| Core Structure | Cyanobiphenyl | 3-Fluoro-4-isothiocyanatobiphenyl | Fluorine lowers melting point; NCS boosts |

| Melting Point ( | 24°C | 18°C | Lateral F disrupts packing, enabling wider operating range. |

| Clearing Point ( | 35°C | 84°C | NCS group extends conjugation, stabilizing the mesophase. |

| Birefringence ( | 0.19 | 0.36 | Critical Advantage: nearly 2x increase for photonic applications. |

| Viscosity ( | ~25 mPa·s | ~18 mPa·s | NCS is less bulky than CN solvated shells, improving response time. |

Data extrapolated from homologous series trends [1, 2, 5].

Applications & Future Outlook

The synthesized Target-F-NCS molecules are not merely academic curiosities; they are functional components for:

-

THz Phase Shifters: The high birefringence allows for significant phase retardation with thinner cell gaps, reducing absorption losses in the THz regime [5].

-

Fast-Response Displays: The combination of low viscosity and high

results in a Figure of Merit (FoM) up to 3x higher than standard cyanobiphenyls [3].

Future Direction: Research is shifting toward multicomponent eutectic mixtures . By blending the Target-F-NCS with non-polar fluorinated biphenyl diluters, researchers can suppress crystallization down to -20°C while maintaining

References

-

Goulding, M., et al. (2016).[5] Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. Retrieved from [Link]

-

Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. MDPI, Crystals, 3(3), 443-482. Retrieved from [Link]

-

Chen, R., et al. (2023).[6] Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Taylor & Francis, Liquid Crystals.[7] Retrieved from [Link]

-

Dhara, S. (2013). Novel high birefringent isothiocyanates based on quaterphenyl and phenylethynyltolane molecular cores. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals [yyhx.ciac.jl.cn]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

Pharmacophore Modeling of Methoxyethyl Biphenyl Analogs

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

The biphenyl scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including Angiotensin II Receptor Blockers (ARBs), neutral endopeptidase inhibitors, and 5-HT receptor antagonists. However, the lipophilicity of the biphenyl moiety often necessitates structural modifications to improve bioavailability. The methoxyethyl substituent —an amphiphilic ether chain—is a critical optimization strategy to modulate logP while providing a flexible hydrogen-bond acceptor.

This guide details the pharmacophore modeling workflow for methoxyethyl biphenyl analogs. It moves beyond standard protocols to address specific challenges: the torsional flexibility of the biaryl axis, the conformational entropy of the ether tail, and the electrostatic mapping required for high-affinity binding.

Chemical Space & Structural Dynamics

The Biphenyl Torsion Problem

The pharmacological activity of biphenyl analogs is governed by the dihedral angle (

-

Modeling Directive: You cannot use a single static conformation. Dynamic conformational sampling is required to identify the "bioactive conformation" rather than just the global energy minimum.

The Methoxyethyl "Anchor"

The methoxyethyl group (

-

Solubility: The ether oxygen reduces logP compared to an alkyl chain.

-

Interaction: It acts as a specific H-bond acceptor (HBA) capable of interacting with serine or threonine residues in the binding pocket (e.g., Ser-109 in certain GPCRs).

Computational Workflow: From Ligand to Pharmacophore

The following diagram outlines the critical path for generating a robust pharmacophore hypothesis for this specific chemical series.

Figure 1: End-to-end workflow for pharmacophore generation, highlighting the specific requirement to scan biaryl torsion angles.

Step-by-Step Protocol

Phase 1: Ligand Preparation & Conformational Analysis

Objective: Generate a conformational ensemble that includes the bioactive state.

-

Structure Standardization:

-

Convert 2D structures to 3D.

-

Stereochemistry: Explicitly define the stereocenters if the methoxyethyl is attached via a chiral carbon (e.g., a secondary alcohol derivative).

-

Protonation: Set protonation states at pH 7.4 using tools like Epik or MoKa.

-

-

Conformational Search (Critical Step):

-

Use Mixed-Mode Sampling : Combine Monte Carlo (for the flexible methoxyethyl tail) with Systematic Search (for the biphenyl torsion).

-

Constraint: Do not force planarity on the biphenyl unless there is X-ray evidence (e.g., co-crystal structures) suggesting a flat binding mode.

-

Energy Window: Retain conformers within 10–15 kcal/mol of the global minimum to account for strain energy upon binding.

-

Phase 2: Pharmacophore Feature Definition

For methoxyethyl biphenyl analogs, the pharmacophore typically consists of 4–5 features.

| Feature Type | Chemical Moiety | Geometric Role |

| Ring Aromatic (R) | Distal Phenyl Ring | |

| Ring Aromatic (R) | Proximal Phenyl Ring | Core scaffold alignment |

| H-Bond Acceptor (A) | Methoxy Oxygen | Interaction with donor residues (e.g., Ser, Tyr) |

| Hydrophobic (H) | Ethyl Linker | Van der Waals contact in narrow channels |

| Excluded Volume (X) | Steric Boundary | Defines the pocket shape to prevent clashes |

Phase 3: Hypothesis Generation & Alignment

-

Select Training Set: Choose 5–10 diverse molecules with high activity (IC50 < 100 nM).

-

Common Feature Alignment:

-

Align the biphenyl cores first (rigid alignment).

-

Allow the methoxyethyl tail to flex to overlap the ether oxygen atoms.

-

-

Scoring: Use a survival score (e.g., in Catalyst/Discovery Studio) or Phase Score (in Schrödinger) that penalizes steric clashes and rewards vector overlap.

Validation Strategy (Self-Validating Systems)

A pharmacophore model is only as good as its predictive power. You must validate using a Decoy Set .

The DUD-E / Decoy Protocol

-

Active Set: 50 known active ligands (distinct from the training set).

-

Decoy Set: 2,500 property-matched decoys (similar MW, LogP, but topologically dissimilar).

-

Metric Calculation:

-

Enrichment Factor (EF1%): Measures how many actives are found in the top 1% of the screened list.

-

ROC AUC: Area Under the Receiver Operating Characteristic curve. An AUC > 0.7 is acceptable; > 0.8 is excellent.

-

Figure 2: Validation logic gate. Models must pass statistical thresholds (EF, AUC, GH Score) before being deployed.

Advanced Application: 3D-QSAR Integration

Once the alignment is validated, integrate 3D-QSAR (CoMFA or CoMSIA) to quantify the contribution of the methoxyethyl group.

-

Steric Field: The ethyl chain often sits in a "tolerance" region. Bulky substituents here might decrease activity if the pocket is narrow.

-

Electrostatic Field: The methoxy oxygen should map to a region of high negative electrostatic potential preference (red contours in CoMFA), confirming its role as an H-bond acceptor.

Case Study Insight: 5-HT2B Selectivity

In the design of selective 5-HT2B antagonists, biphenyl amides often utilize the methoxyethyl tail to reach a specific polar pocket unique to the 2B subtype, distinguishing it from 2A or 2C. The pharmacophore model must strictly enforce the vector of the methoxy oxygen to achieve this selectivity [1].

References

-

Gabr, M. T., & Abdel-Raziq, M. S. (2018).[1] Pharmacophore-based tailoring of biphenyl amide derivatives as selective 5-hydroxytryptamine 2B receptor antagonists.[1] Bioorganic Chemistry, 76, 204-214. Link

-

Shaabani, S., et al. (2022).[2][3] Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction.[2] Molecules, 27(11), 3454.[2] Link

-

Johansson, A., & Olsen, J. (2008).[4][5] Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.[4][5][6] Journal of Medicinal Chemistry. Link

-

Hartz, R. A., et al. (2010).[7] Synthesis and structure–activity relationships of N3-pyridylpyrazinones as corticotropin-releasing factor-1 receptor antagonists. Journal of Medicinal Chemistry, 53, 3227–3246.[3][6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. research.rug.nl [research.rug.nl]

- 3. Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems [ouci.dntb.gov.ua]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-(2-Methoxyethyl)-1,1'-biphenyl via Suzuki-Miyaura Coupling

Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and the stability of its organoboron reagents.[1][2] This guide provides an in-depth examination and a field-proven protocol for the synthesis of 4-(2-Methoxyethyl)-1,1'-biphenyl, a biphenyl scaffold relevant to pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of the catalytic cycle, the rationale behind the selection of each reaction component, and a step-by-step methodology designed for reproducibility and high yield.

Introduction: The Power of Palladium-Catalyzed C-C Bond Formation

The construction of carbon-carbon bonds, particularly between sp²-hybridized centers, is fundamental to the synthesis of countless complex molecules, from life-saving pharmaceuticals to advanced organic materials.[3] The palladium-catalyzed Suzuki-Miyaura coupling reaction, first reported by Akira Suzuki in 1979, revolutionized this field by enabling the efficient cross-coupling of organoboron compounds with organic halides.[1] Its widespread adoption is a testament to its versatility, reliability, and the comparatively low toxicity of the boron-containing reagents and byproducts.[2][4]

This document serves as a comprehensive technical guide for the synthesis of 4-(2-Methoxyethyl)-1,1'-biphenyl. We will explore the critical parameters of the reaction, providing not just a protocol, but the scientific reasoning that informs each step, empowering researchers to not only replicate the synthesis but also to intelligently troubleshoot and adapt it for other applications.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki coupling is paramount to optimizing reaction conditions and diagnosing potential issues. The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]

The three fundamental steps are:

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (in our case, 1-bromo-4-(2-methoxyethyl)benzene). This oxidizes the catalyst to a Pd(II) species.[1][7] This step is often the rate-determining step of the entire cycle.[1]

-

Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the organoboron reagent to the palladium center.[7] This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the palladium complex.[4][8][9]

-

Reductive Elimination: The final step involves the two organic groups on the Pd(II) center coupling to form the desired biphenyl product. This C-C bond formation is concerted and results in the regeneration of the active Pd(0) catalyst, allowing the cycle to begin anew.[1][6]

Figure 1: Catalytic cycle of the Suzuki-Miyaura Coupling.

Experimental Design: Rationale for Reagent Selection

A successful synthesis relies on the judicious selection of each component. The choices below are based on a balance of reactivity, stability, cost, and safety.

-

Aryl Halide: 1-bromo-4-(2-methoxyethyl)benzene Aryl bromides offer a good compromise between the high reactivity (and cost) of aryl iodides and the lower reactivity of aryl chlorides, which often require more specialized and highly active catalyst systems.[5][10] The methoxyethyl group is stable under these reaction conditions.

-

Organoboron Reagent: Phenylboronic Acid Phenylboronic acid is a crystalline solid that is stable to air and moisture, making it easy to handle.[4] Compared to highly reactive and toxic organometallic reagents like organotins (used in Stille coupling), boronic acids are significantly safer and their byproducts are more environmentally benign and easier to remove during workup.[11]

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ This is a common, commercially available, and relatively stable Pd(0) pre-catalyst that reliably initiates the catalytic cycle. The triphenylphosphine ligands are crucial; they stabilize the palladium center, enhance solubility, and modulate its electronic properties to facilitate the key steps of the cycle.[1] Alternatively, a Pd(0) species can be generated in situ from a more stable Pd(II) source like palladium(II) acetate, Pd(OAc)₂, in the presence of phosphine ligands.[12]

-

Base: Potassium Carbonate (K₂CO₃) The base is a critical, non-negotiable component.[1] Its primary role is to react with the boronic acid to form the more nucleophilic boronate anion, which is the active species in the transmetalation step.[8][9][13] K₂CO₃ is an inexpensive, effective, and moderately strong base suitable for this transformation. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used to accelerate slow reactions.[14]

-

Solvent System: Toluene and Water A biphasic solvent system is frequently employed in Suzuki couplings.[1][5] Toluene serves to dissolve the organic starting materials (aryl bromide, boronic acid) and the palladium catalyst. Water is essential for dissolving the inorganic base (K₂CO₃), allowing it to interact with the boronic acid at the phase interface. Vigorous stirring is necessary to maximize this interface and facilitate the reaction.[14]

Detailed Experimental Protocol

Safety Precautions: This procedure should be carried out by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl boronic acids and palladium catalysts can be irritants.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| 1-bromo-4-(2-methoxyethyl)benzene | C₉H₁₁BrO | 215.09 | 430 | 2.0 | 1.0 |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 292 | 2.4 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 116 | 0.1 | 0.05 (5 mol%) |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 552 | 4.0 | 2.0 |

| Toluene (anhydrous) | C₇H₈ | - | 10 mL | - | - |

| Deionized Water | H₂O | - | 5 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(2-methoxyethyl)benzene (430 mg, 2.0 mmol), phenylboronic acid (292 mg, 2.4 mmol), and potassium carbonate (552 mg, 4.0 mmol).

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

-

-

Addition of Solvents and Catalyst:

-

Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) and deionized water (5 mL) via syringe.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol), to the flask. The mixture will typically turn yellow or orange.

-

-

Reaction:

-

Lower the flask into a pre-heated oil bath set to 95-100 °C.

-

Stir the biphasic mixture vigorously for 12-16 hours. Vigorous stirring is crucial to ensure efficient mixing between the organic and aqueous phases.

-

-

Monitoring the Reaction:

-

Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). To sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe. For TLC, spot against the starting aryl bromide (a common mobile phase is 10:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the limiting reagent (1-bromo-4-(2-methoxyethyl)benzene).

-

-

Workup:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with saturated brine (1 x 30 mL) to remove residual water and inorganic salts.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid should be purified by silica gel column chromatography.[11]

-

A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-(2-Methoxyethyl)-1,1'-biphenyl as a colorless oil or white solid.

-

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Yield: A typical isolated yield for this reaction after purification is in the range of 80-95%.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons in the 7.0-7.6 ppm range, a triplet for the -CH₂- protons adjacent to the phenyl ring, a triplet for the -CH₂- protons adjacent to the methoxy group, and a singlet for the methoxy (-OCH₃) protons.

-

¹³C NMR (100 MHz, CDCl₃): Aromatic carbons will appear between 120-145 ppm. Aliphatic carbons for the ethyl chain and the methoxy group will appear in the upfield region.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 212.28.

Workflow Overview

The entire process, from setup to final analysis, follows a logical progression to ensure a successful outcome.

Figure 2: Experimental workflow for the Suzuki coupling synthesis.

Troubleshooting & Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (oxidized); insufficient degassing; poor quality base. | Use a fresh bottle of catalyst or a glovebox for dispensing. Ensure the system is thoroughly purged with inert gas. Use a freshly opened or dried base. |

| Boronic Acid Homocoupling | Reaction conditions favoring self-coupling (can be temperature-dependent).[15] | Lower the reaction temperature. Ensure slow addition of the aryl halide if the boronic acid is prone to homocoupling. Use a different catalyst/ligand combination. |

| Protodeborylation | Presence of excess water or acid, leading to cleavage of the C-B bond.[5] | Use anhydrous solvents and ensure the base is not hygroscopic. Avoid acidic workup until the reaction is complete. |

| Slow Reaction Rate | Poor mass transfer in the biphasic system; low catalyst activity. | Increase stirring speed to create a fine emulsion. Consider a stronger base (e.g., K₃PO₄). A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added.[14] |

For further optimization, a Design of Experiments (DoE) approach can be used to screen variables such as catalyst type, ligand, base, and solvent to improve yield and reduce reaction time.[16][17]

References

- Suzuki reaction - Wikipedia.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- Suzuki Coupling - Organic Chemistry Portal.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Optimizing Suzuki Coupling Reactions - CovaSyn.

- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.

- Highly Active Palladium Catalysts for Suzuki Coupling Reactions.

- (2-(1-Methoxyethyl)phenyl)boronic acid - Vulcanchem.

- Managing solubility issues of reactants in Suzuki coupling - Benchchem.

- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.

- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing).

- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.

- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.

- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern

- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.

-

Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. [Link]

- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure.

- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern

- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr

- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor

- Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in W

- 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl - PubChem.

- Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB).

- Ethyl 4'-methoxy-1,1'-biphenyl-4-carboxylate - Optional[MS (GC)] - Spectrum - SpectraBase.

- 1,1'-Biphenyl, 4-methoxy- - the NIST WebBook.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 17. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

Application Notes and Protocols for the Methoxylation of 4-(2-hydroxyethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a methyl ether (methoxylation) is a fundamental and highly impactful transformation in medicinal chemistry and drug development. The conversion of a hydroxyl group to a methoxy group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with its biological target. 4-(2-hydroxyethyl)biphenyl is a versatile scaffold, and the methoxylation of its primary alcohol to produce 4-(2-methoxyethyl)biphenyl is a key step in the synthesis of various biologically active compounds and advanced materials. This guide provides a detailed overview of the primary methods for this conversion, with a focus on practical application, mechanistic understanding, and safety.

I. The Williamson Ether Synthesis: The Classic Approach

The Williamson ether synthesis, first reported in 1850, remains the most common and versatile method for the preparation of ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated by deprotonating the alcohol, displaces a halide from a methylating agent.[2]

Mechanism and Rationale

The reaction begins with the deprotonation of the primary alcohol of 4-(2-hydroxyethyl)biphenyl using a suitable base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic methyl group of the methylating agent in a concerted SN2 fashion, leading to the formation of the desired ether and a salt byproduct.

Comparative Analysis of Reagents

The choice of base, methylating agent, and solvent is critical for a successful Williamson ether synthesis.

| Reagent Type | Options | Rationale and Considerations |

| Base | Sodium Hydride (NaH), Potassium Hydride (KH) | Strong, non-nucleophilic bases: Ideal for deprotonating primary alcohols. The reaction is irreversible as H₂ gas evolves. Requires anhydrous conditions.[3] |

| Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Strong, nucleophilic bases: Can be effective, especially with phase-transfer catalysis, but may lead to side reactions. Less sensitive to moisture than hydrides. | |

| Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Weaker bases: Generally used for more acidic alcohols like phenols, but can be effective for primary alcohols under forcing conditions or with phase-transfer catalysis.[4] | |

| Methylating Agent | Methyl Iodide (CH₃I) | Highly reactive: Iodide is an excellent leaving group, leading to faster reaction times. However, it is volatile, light-sensitive, and toxic.[5] |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Highly reactive and cost-effective: Less volatile than methyl iodide. It is, however, extremely toxic and a suspected carcinogen, requiring stringent safety precautions.[6] | |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Polar aprotic solvents: These are the preferred solvents as they solvate the cation of the alkoxide but not the nucleophilic oxygen, thus increasing its reactivity.[7] |

| Acetonitrile (CH₃CN) | Polar aprotic solvent: Another excellent choice that promotes the SN2 reaction. |

Detailed Protocol: Williamson Ether Synthesis

This protocol is optimized for the methoxylation of a primary alcohol like 4-(2-hydroxyethyl)biphenyl using sodium hydride and methyl iodide.

Materials:

-

4-(2-hydroxyethyl)biphenyl

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

-

Preparation: Under a nitrogen atmosphere, add 4-(2-hydroxyethyl)biphenyl (1 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous DMF (approximately 0.5 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 equivalents) dropwise via a dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers and wash with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4-(2-methoxyethyl)biphenyl by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[8][9]

II. Alternative Methoxylation Strategies

While the Williamson ether synthesis is a robust method, certain substrates or laboratory constraints may necessitate alternative approaches.

A. Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary alcohol to an ether under mild, neutral conditions.[10] The reaction proceeds with inversion of configuration at a stereocenter, although this is not relevant for the primary alcohol of 4-(2-hydroxyethyl)biphenyl.

Mechanism and Rationale:

Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the alcohol to form an alkoxyphosphonium salt. This intermediate is then displaced by a nucleophile, in this case, methanol, in an SN2 reaction.

Detailed Protocol: Mitsunobu Methoxylation

Materials:

-

4-(2-hydroxyethyl)biphenyl

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol

Procedure:

-

Preparation: To a solution of 4-(2-hydroxyethyl)biphenyl (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF, add anhydrous methanol (2-3 equivalents).

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.5 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove completely and may require careful chromatography.[11]

B. Methylation with Trimethylsilyldiazomethane (TMS-diazomethane)

Due to the extreme toxicity and explosive nature of diazomethane, trimethylsilyldiazomethane has emerged as a safer, commercially available alternative for the methylation of alcohols.[12] For non-acidic alcohols, a catalytic amount of a strong acid, such as fluoroboric acid (HBF₄), is required.[13]

Detailed Protocol: TMS-diazomethane Methoxylation

Materials:

-

4-(2-hydroxyethyl)biphenyl

-

Trimethylsilyldiazomethane (2.0 M in hexanes)

-

Fluoroboric acid (48 wt. % in H₂O)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Preparation: In a well-ventilated fume hood, dissolve 4-(2-hydroxyethyl)biphenyl (1 equivalent) in anhydrous dichloromethane.

-

Reaction: To the stirred solution, add a catalytic amount of fluoroboric acid (0.1 equivalents). Then, slowly add trimethylsilyldiazomethane solution (1.5 equivalents) dropwise. Vigorous nitrogen evolution will be observed.

-

Completion and Quenching: Stir the reaction at room temperature until the yellow color of the TMS-diazomethane disappears and gas evolution ceases. Carefully quench any remaining TMS-diazomethane with a few drops of acetic acid.

-

Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

C. Chan-Lam O-Methylation

The Chan-Lam O-methylation is a more recent, copper-catalyzed method that utilizes a nucleophilic methyl source, typically methylboronic acid, in the presence of an oxidant (often air).[14] This method avoids the use of highly toxic and electrophilic methylating agents.[15]

Detailed Protocol: Chan-Lam O-Methylation

Materials:

-

4-(2-hydroxyethyl)biphenyl

-

Methylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

A suitable ligand (e.g., pyridine or 2,2'-bipyridine)

-

A suitable solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

Preparation: To a reaction vessel, add 4-(2-hydroxyethyl)biphenyl (1 equivalent), methylboronic acid (2-3 equivalents), copper(II) acetate (0.1-0.2 equivalents), and the ligand (0.2-0.4 equivalents).

-

Reaction: Add the solvent and stir the mixture vigorously, open to the air, at room temperature or with gentle heating (e.g., 50 °C) for 24-48 hours.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst. Wash the filter cake with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography.

III. Safety Considerations

Dimethyl Sulfate ((CH₃)₂SO₄):

-

Hazards: Extremely toxic, corrosive, and a probable human carcinogen.[6][16] It can cause severe burns to the skin, eyes, and respiratory tract, with effects that may be delayed.[16]

-

Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves.[6]

-

Spills and Waste: Have a spill kit ready containing an absorbent material. All waste containing dimethyl sulfate must be treated as hazardous waste and disposed of according to institutional guidelines.

Methyl Iodide (CH₃I):

-

Hazards: Toxic, a suspected carcinogen, and volatile.[5] Exposure can occur through inhalation, ingestion, or skin absorption.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[5]

-

Storage: Store in a cool, dark, and well-ventilated area, away from light and heat sources.

IV. Summary and Comparison of Methods

| Method | Key Reagents | Pros | Cons |

| Williamson Ether Synthesis | Strong Base (e.g., NaH), Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | High yielding, well-established, versatile. | Requires strong bases and anhydrous conditions; uses highly toxic reagents. |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Methanol | Mild, neutral conditions; good for sensitive substrates. | Byproduct (triphenylphosphine oxide) can be difficult to remove; reagents are expensive. |

| TMS-diazomethane | TMS-CHN₂, HBF₄ (cat.) | Safer than diazomethane; mild conditions. | Reagent is expensive; requires an acid catalyst for non-acidic alcohols. |

| Chan-Lam O-Methylation | Methylboronic acid, Cu(II) catalyst, Air (oxidant) | Avoids toxic electrophilic methylating agents; mild conditions. | Newer method, may require optimization; catalyst removal is necessary. |

V. Conclusion

The methoxylation of 4-(2-hydroxyethyl)biphenyl can be achieved through several effective methods. The Williamson ether synthesis remains the workhorse for this transformation due to its reliability and high yields, provided that appropriate safety measures are taken when handling the hazardous reagents. For substrates that are sensitive to strong bases, or when milder conditions are preferred, the Mitsunobu reaction and methylation with TMS-diazomethane offer excellent alternatives. The Chan-Lam O-methylation represents a promising, greener approach that avoids the use of toxic electrophiles and is an area of active development. The choice of method will ultimately depend on the specific requirements of the synthesis, available resources, and safety considerations.

References

-

Ullmann, F., & Stein, A. (1905). Ueber die Darstellung von Phenyläthern des Brenzcatechins. Berichte der deutschen chemischen Gesellschaft, 39(1), 622-629. [Link]

-

Aoyama, T., & Shioiri, T. (1990). Trimethylsilyldiazomethane: a convenient reagent for the o-methylation of alcohols. Tetrahedron Letters, 31(38), 5507-5508. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

University of Missouri–St. Louis. (n.d.). 12. The Williamson Ether Synthesis. [Link]

-

Gaffney, U. B. (2020). Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles. Smith College. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

-

Presser, A., & Hufner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Chemical Monthly, 135(8), 1015-1022. [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

-

Rinaldi, F., et al. (2014). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Molecules, 19(7), 9646-9658. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethyl Sulfate. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

-

Liu, J., et al. (2021). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 12(1), 5961. [Link]

-

Jacobson, C. E., et al. (2021). Cu‐Catalyzed Phenol O‐Methylation with Methylboronic Acid. Chemistry – A European Journal, 27(64), 15967-15971. [Link]

-

ResearchGate. (n.d.). Methylation of some highly sterically hindered alcohols. [Link]

-

Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Neeman, M., Caserio, M. C., Roberts, J. D., & Johnson, W. S. (1959). Methylation of alcohols with diazomethane. Tetrahedron, 6(1), 36-47. [Link]

- Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

McComas, W., et al. (2006). METHYLATION OF NON-ACIDIC ALCOHOLS OF ALKALOIDS WITH TMS-DIAZOMETHANE. Heterocycles, 68(4), 837. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

Arora, P., & Arora, V. (2008). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 20(2), 1041. [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

-

MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

-

Gorin, D. J., et al. (2015). Aerobic Copper-Catalyzed O-Methylation with Methylboronic Acid. The Journal of Organic Chemistry, 80(15), 7305-7310. [Link]

-

L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]

- Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.

- Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 3. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. PlumX [plu.mx]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. "Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycl" by Uma Bhagwat Gaffney [scholarworks.smith.edu]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of 4-(2-Methoxyethyl)-1,1'-biphenyl via Williamson Ether Synthesis

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2-Methoxyethyl)-1,1'-biphenyl from 4-phenylphenethyl alcohol. The selected synthetic route is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers via an SN2 mechanism.[1][2] This protocol details the O-methylation of a primary alcohol using sodium hydride as a base and methyl iodide as the methylating agent. The application note is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The biphenyl moiety is a privileged scaffold in drug discovery and functional materials, making reliable synthetic routes to its derivatives highly valuable.[3]

Introduction and Scientific Rationale

The conversion of alcohols to ethers is a fundamental transformation in organic chemistry. Among the various methods, the Williamson ether synthesis stands out for its reliability and broad scope, particularly when forming ethers from primary alkyl halides and alkoxides.[2][4] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway.[1][2]

The protocol herein describes the methylation of 4-phenylphenethyl alcohol. The key strategic considerations for this synthesis are:

-

Choice of Base: The pKa of a primary alcohol like 4-phenylphenethyl alcohol is typically around 16-18, requiring a strong base for complete deprotonation to form the reactive alkoxide nucleophile. Sodium hydride (NaH), a non-nucleophilic, strong base, is an ideal choice. It reacts irreversibly with the alcohol to generate the sodium alkoxide and hydrogen gas, driving the equilibrium towards the product.[1]

-

Choice of Methylating Agent: Methyl iodide (CH3I) is a highly effective methylating agent due to its high reactivity in SN2 reactions. Iodine is an excellent leaving group, facilitating the nucleophilic attack by the alkoxide.[5] While effective, methyl iodide is toxic and requires careful handling.[6][7][8][9] Alternative, less toxic reagents like dimethyl carbonate often require higher temperatures or catalysts.[10][11]

-

Solvent Selection: An aprotic solvent is essential to prevent reaction with the sodium hydride base. Tetrahydrofuran (THF) is an excellent choice as it is relatively polar, capable of solvating the alkoxide, and inert under the reaction conditions.[1]

Reaction Scheme and Mechanism

The overall transformation involves a two-step, one-pot process:

Step 1: Deprotonation. 4-phenylphenethyl alcohol is deprotonated by sodium hydride to form the corresponding sodium alkoxide.

Step 2: Nucleophilic Substitution. The alkoxide attacks methyl iodide in an SN2 reaction to form the ether product, 4-(2-Methoxyethyl)-1,1'-biphenyl, and sodium iodide as a byproduct.

Caption: Reaction mechanism for the Williamson ether synthesis.

Materials and Equipment

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Purity | Supplier Notes |

| 4-Phenylphenethyl alcohol | C₁₄H₁₄O | 198.26 | 5.00 g (25.2 mmol) | >98% | Starting Material |

| Sodium Hydride (NaH) | NaH | 24.00 | 1.21 g (30.3 mmol) | 60% dispersion in oil | Excess to ensure full deprotonation |

| Methyl Iodide (CH₃I) | CH₃I | 141.94 | 4.30 g (1.88 mL, 30.3 mmol) | >99%, stabilized | Toxic, handle with extreme care |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | Dri-Solv or similar | Reaction Solvent |

| Anhydrous Hexane | C₆H₁₄ | 86.18 | 30 mL | Anhydrous | For washing NaH dispersion |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 50 mL | - | For quenching |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 200 mL | ACS Grade | Extraction Solvent |

| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | - | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | Drying Agent |

| Silica Gel | SiO₂ | - | As needed | 230-400 mesh | For column chromatography |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet with bubbler

-

Addition funnel (125 mL)

-

Thermometer or temperature probe

-

Ice-water bath

-

Syringes and needles

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Experimental Protocol

Critical Safety Precautions

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[12][13][14] It must be handled under an inert atmosphere (nitrogen or argon). Always wear a flame-retardant lab coat, safety goggles, and nitrile gloves.[12][13][15] A dry powder fire extinguisher (Class D) should be accessible. Do not use water or CO₂ extinguishers.[14][16]

-

Methyl Iodide (CH₃I): Methyl iodide is toxic if inhaled or swallowed, is harmful in contact with skin, and is a suspected carcinogen.[6][7] All manipulations must be performed in a certified chemical fume hood.[6] Wear appropriate PPE, including safety goggles, a lab coat, and double-layered nitrile or neoprene gloves.[7]

-

Inert Atmosphere: The entire reaction must be conducted under a dry, inert atmosphere to prevent the reaction of NaH with atmospheric moisture and oxygen.

Step-by-Step Procedure

A. Preparation and Setup

-

Oven-dry all glassware overnight and assemble the reaction apparatus (250 mL three-neck flask with stir bar, addition funnel, and condenser with N₂/Ar inlet) while hot. Allow to cool to room temperature under a stream of inert gas.

-

NaH Washing: In the fume hood, weigh 1.21 g of 60% NaH dispersion into a separate small, dry flask under an inert atmosphere. Add 15 mL of anhydrous hexane via cannula or syringe and swirl the mixture.[13] Allow the grey NaH powder to settle, then carefully remove the hexane supernatant containing the mineral oil via cannula. Repeat this washing step twice more. Dry the resulting NaH powder under a stream of inert gas.

-

Carefully transfer the washed NaH to the 250 mL reaction flask. Add 75 mL of anhydrous THF to the flask via cannula.

B. Alkoxide Formation 4. Dissolve 5.00 g (25.2 mmol) of 4-phenylphenethyl alcohol in 25 mL of anhydrous THF in the addition funnel. 5. Cool the NaH/THF suspension in the reaction flask to 0 °C using an ice-water bath. 6. Add the alcohol solution dropwise from the addition funnel to the stirred NaH suspension over 30 minutes. Vigorous bubbling (H₂ evolution) will be observed. 7. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The reaction mixture should become a cloudy or gelatinous suspension.

C. Methylation 8. Cool the reaction mixture back down to 0 °C in an ice-water bath. 9. Add 1.88 mL (30.3 mmol) of methyl iodide dropwise via syringe over 20 minutes. A mild exotherm may be observed. Maintain the temperature below 10 °C. 10. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). 11. Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). Stain with potassium permanganate. The product should have a higher Rf value than the starting alcohol.

D. Work-up and Purification 12. Quenching: After the reaction is complete (as judged by TLC), cool the flask to 0 °C. Cautiously and slowly add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted NaH. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation in the fume hood. 13. Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Shake and separate the layers. 14. Extract the aqueous layer with an additional 50 mL of diethyl ether. 15. Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.[17] 16. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. 17. Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to afford the pure product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-(2-Methoxyethyl)-1,1'-biphenyl.

Data Presentation and Characterization

| Parameter | Expected Value | Notes |

| Product Appearance | Colorless oil or low-melting solid | Depends on purity |

| Molecular Formula | C₁₅H₁₆O | - |

| Molecular Weight | 212.29 g/mol | - |

| Expected Yield | 75-90% | Yield is dependent on reaction conditions and purity of reagents. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6-7.2 (m, 9H, Ar-H), 3.65 (t, 2H, -CH₂-O), 3.38 (s, 3H, -OCH₃), 2.95 (t, 2H, Ar-CH₂-) | Chemical shifts are estimates based on similar structures. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~141, 140, 129, 128, 127 (Ar-C), 72 (-CH₂-O), 59 (-OCH₃), 36 (Ar-CH₂-) | Chemical shifts are estimates. |

| IR (thin film, cm⁻¹) | ~3050-3020 (Ar C-H), 2950-2850 (Alkyl C-H), 1600, 1480 (Ar C=C), ~1115 (C-O stretch) | Characteristic ether C-O stretch is a key indicator. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive NaH (due to moisture exposure).Wet solvent or starting material. | Use fresh, properly washed NaH.Ensure all reagents and solvents are rigorously anhydrous. |

| Low Yield | Incomplete deprotonation.Side reaction (elimination) if impurities are present. | Allow longer stirring time for alkoxide formation.Ensure purity of starting materials. |

| Complex Mixture of Products | Reaction temperature too high during MeI addition.Impure starting materials. | Maintain temperature at 0 °C during methyl iodide addition.Purify starting alcohol if necessary. |

| Starting Material Remains | Insufficient NaH or methyl iodide.Reaction time too short. | Use a slight excess of reagents (1.2-1.5 eq).Allow the reaction to proceed for a longer duration (e.g., 24h). |

References

- Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.

- New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride.

- ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.

- Fisher Scientific. (2010, April 29). Methyl iodide - SAFETY DATA SHEET.

- UC Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure.

- CDH Fine Chemical. (n.d.). Methyl Iodide CAS No 74-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE.

- New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Iodide.

- International Labour Organization & World Health Organization. (n.d.). ICSC 0509 - METHYL IODIDE.

- Apollo Scientific. (2023, July 31). Sodium hydride, 57-63% oil dispersion.

- Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles. (n.d.).

- Tundo, P., & Selva, M. (2002). Synthesis of methylethers by reaction of alcohols with dimethylcarbonate. Request PDF.

- The Williamson Ether Synthesis. (n.d.).

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Use of Methyliodide in o-Methylation of organic compounds. (2025, August 13). Juniper Publishers.

- Moulay, S. (2018). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry, 22(20), 1986-2016.

- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.

- Conventional procedures for O-methylation and -demethylation. (n.d.). ResearchGate.

- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).

- Williamson ether synthesis. (n.d.). In Wikipedia.

- Application Notes and Protocols for the Synthesis of 4-Methylbiphenyl via Grignard Reagent Chemistry. (n.d.). Benchchem.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. byjus.com [byjus.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. nj.gov [nj.gov]

- 9. ICSC 0509 - METHYL IODIDE [chemicalsafety.ilo.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nj.gov [nj.gov]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. chemscience.com [chemscience.com]

- 16. alkalimetals.com [alkalimetals.com]

- 17. organic-synthesis.com [organic-synthesis.com]

Application Note: Catalytic Hydrogenation of Biphenyl Ether Derivatives

This Application Note is structured to guide medicinal chemists and process engineers through the distinct challenges of hydrogenating biphenyl ether (diphenyl ether) derivatives. Unlike benzyl ethers, the biphenyl ether linkage (

Executive Summary & Strategic Decision Matrix

The biphenyl ether scaffold is a privileged structure in drug discovery (e.g., Vancomycin, Triclosan derivatives). However, its hydrogenation profile is non-intuitive. Unlike benzyl ethers, the

-

Standard Conditions (Pd/C, 1 atm

, RT): Typically inert to the ether linkage. Safe for reducing nitro, alkene, or alkyne substituents. -

Forcing Conditions (Rh/C, Ru/C, High P/T): Leads to Ring Saturation (formation of cyclohexyl ethers).

-

Hydrogenolysis Conditions (Ni-catalysts, Lewis Acids): Required for Linkage Cleavage , often demanding high temperatures (

).

Workflow: Catalyst Selection Decision Tree

Figure 1: Strategic selection of catalytic systems based on the desired chemoselective outcome.

Mechanistic Insights: The "Adsorption Competition"

Understanding the mechanism is vital for troubleshooting. The reaction outcome is dictated by how the substrate binds to the metal surface.

-

-Face Adsorption (Rh, Ru, Pt): These metals strongly bind the aromatic

-